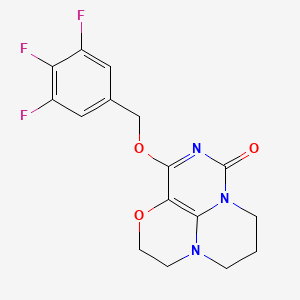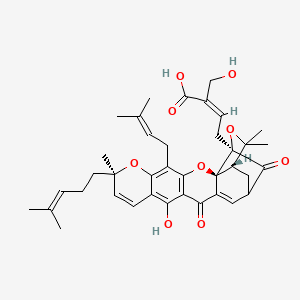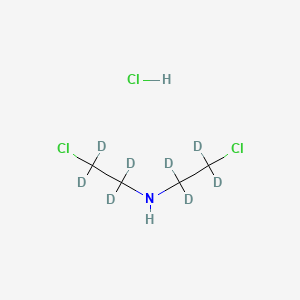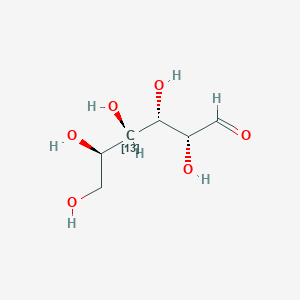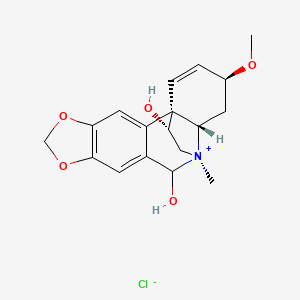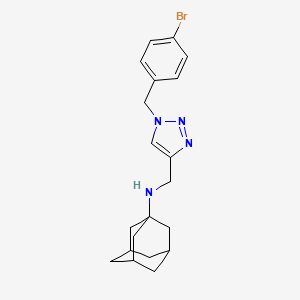
AChE/A|A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/A|A-IN-1 is a compound that acts as a dual inhibitor of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1. This compound is primarily researched for its potential therapeutic applications in treating Alzheimer’s disease by reducing the formation and aggregation of amyloid beta peptides, which are suspected to be a major cause of the disease .
Métodos De Preparación
The synthesis of AChE/A|A-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
AChE/A|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
AChE/A|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is used to investigate the role of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1 in cellular processes. In medicine, it is being researched for its potential therapeutic applications in treating Alzheimer’s disease and other neurodegenerative disorders. In industry, it may be used in the development of new drugs and diagnostic tools .
Mecanismo De Acción
The mechanism of action of AChE/A|A-IN-1 involves the inhibition of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1. By inhibiting these enzymes, the compound reduces the hydrolysis of acetylcholine and the formation of amyloid beta peptides. This leads to increased levels of acetylcholine in the brain and reduced aggregation of amyloid beta, which may help alleviate the symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the active sites of the enzymes and the signaling pathways associated with cholinergic neurotransmission and amyloid beta metabolism .
Comparación Con Compuestos Similares
AChE/A|A-IN-1 is unique in its dual inhibition of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1. Similar compounds include donepezil, galantamine, and rivastigmine, which are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease. these compounds do not inhibit beta-site amyloid precursor protein cleaving enzyme 1. Another similar compound is memantine, which is an N-methyl-D-aspartate receptor antagonist used in Alzheimer’s disease treatment, but it does not inhibit acetylcholinesterase or beta-site amyloid precursor protein cleaving enzyme 1 .
Propiedades
Fórmula molecular |
C20H25BrN4 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
N-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H25BrN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2 |
Clave InChI |
SUGGZYOMXAQALQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


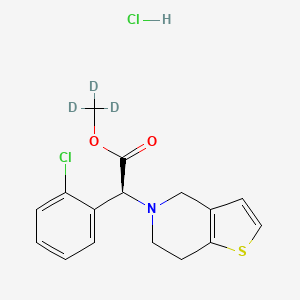
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
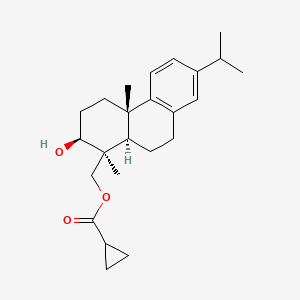


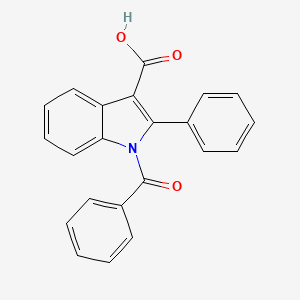
![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
